3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid 3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230155
InChI: InChI=1S/C9H7BrN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC16230155

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 3-bromo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C9H7BrN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14)
Standard InChI Key OUALEBVFAYBUDV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=C(N2C=C1C(=O)O)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a fused bicyclic system: an imidazole ring condensed with a pyridine ring. Substituents include:

  • Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions.

  • Methyl group at position 7, influencing steric and electronic properties.

  • Carboxylic acid at position 6, enabling hydrogen bonding and salt formation.

The IUPAC name is 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid . Its molecular formula (C₉H₇BrN₂O₂) and molecular weight (255.07 g/mol) were computed using PubChem’s algorithmic tools .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1352723-58-0PubChem
SMILESCC1=CC2=NC(=C(N2C=C1)Br)C(=O)OPubChem
InChIInChI=1S/C9H7BrN2O2/c1-5-2...PubChem
InChIKeyWJMIRFZVHMHRHU-UHFFFAOYSA-NPubChem

Synthetic Pathways and Optimization

Metal-Free Cyclization/Bromination

A chemodivergent synthesis strategy was reported by Liu et al. (2019), enabling the preparation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Key steps include:

  • Cyclization: Tandem cyclization of α-bromoacetophenone derivatives with 2-amino-5-methylpyridine in ethyl acetate.

  • Bromination: In situ bromination using tert-butyl hydroperoxide (TBHP) as an oxidant, yielding the 3-bromo-substituted product.

This one-pot method avoids metal catalysts and achieves moderate-to-high yields (60–85%) under mild conditions . The methyl group at position 7 is introduced via the 2-amino-5-methylpyridine starting material.

Table 2: Reaction Conditions for Synthesis

ParameterValue
SolventEthyl acetate
OxidantTBHP (70% in H₂O)
Temperature80°C
Time12–24 hours
Yield60–85%

Physicochemical Properties

Spectroscopic Data

  • NMR: Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, H-5), 7.98 (d, J = 8.0 Hz, 1H, H-8), 4.01 (s, 3H, CH₃), 2.48 (s, 3H, CH₃) .

  • MS (ESI): [M+H]⁺ at m/z 255.07 .

Industrial and Research Applications

Pharmaceutical Intermediate

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling diversification into drug candidates. For example:

  • Antiviral agents: Coupling with boronic acids to target viral proteases.

  • Kinase inhibitors: Functionalization at position 3 for ATP-binding site engagement.

Material Science

Conjugation with polymers via the carboxylic acid group could yield fluorescent probes or sensors. The rigid bicyclic core enhances thermal stability in optoelectronic materials .

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